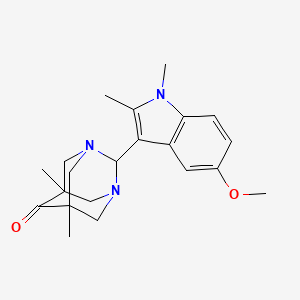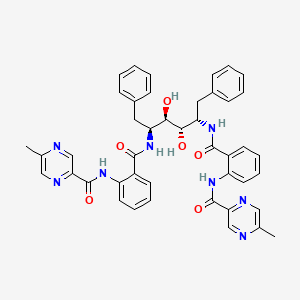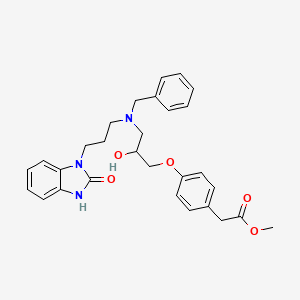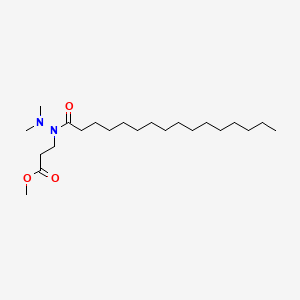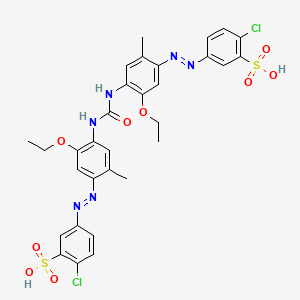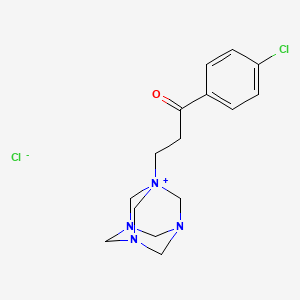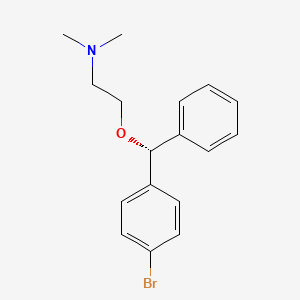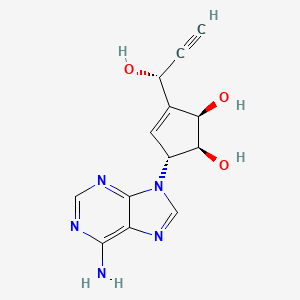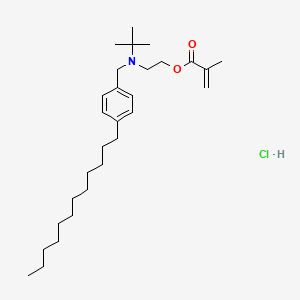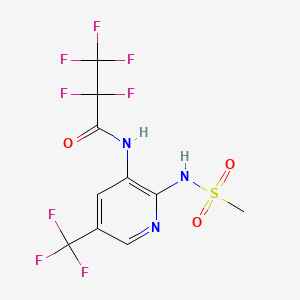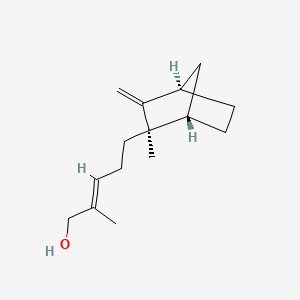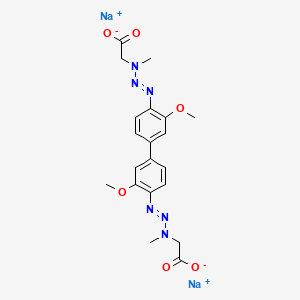
(+-)-1-Benzoyl-5-butoxy-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-Benzoyl-5-butoxy-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the pyrrolidinone ring and a butoxy group attached to the carbon atom at the 5-position of the ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Benzoyl-5-butoxy-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of γ-butyrolactone with ammonia or a primary amine under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the pyrrolidinone with benzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Attachment of the Butoxy Group: The final step involves the alkylation of the pyrrolidinone ring at the 5-position with butyl bromide or butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of (±)-1-Benzoyl-5-butoxy-2-pyrrolidinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(±)-1-Benzoyl-5-butoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the butoxy group.
Scientific Research Applications
(±)-1-Benzoyl-5-butoxy-2-pyrrolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (±)-1-Benzoyl-5-butoxy-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-2-pyrrolidinone: Lacks the butoxy group, making it less hydrophobic.
5-Butoxy-2-pyrrolidinone: Lacks the benzoyl group, affecting its reactivity and biological activity.
1-Benzoyl-5-methoxy-2-pyrrolidinone: Contains a methoxy group instead of a butoxy group, altering its chemical properties.
Uniqueness
(±)-1-Benzoyl-5-butoxy-2-pyrrolidinone is unique due to the presence of both the benzoyl and butoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
136410-07-6 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-benzoyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-3-11-19-14-10-9-13(17)16(14)15(18)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3 |
InChI Key |
QBWUPSLEXNZMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



